molecular formula C10H7F3N2O B8562145 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine

Cat. No. B8562145
M. Wt: 228.17 g/mol
InChI Key: IQMLJYWQRTVYSY-UHFFFAOYSA-N
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Patent
US04336264

Procedure details

3-(4-Trifluoromethyl)phenyl)-3-methoxyacrylonitrile plus 3-(4-(trifluoromethyl)phenyl)-3,3-dimethoxypropionitrile (1330 grams as a mixture) and hydroxylamine.HCl (1180 grams) were dissolved in methanol and chilled to 20° C. in an ice-bath. Next sodium methylate (1890 grams) was added portion-wise over a one and one-half hour period keeping the temperature between 20°-30° C. The reaction mixture was then heated to reflux for about 17 hours and then cooled to 40° C. and filtered. After the filtrate was stripped and poured into ice-water with stirring, a light yellow solid precipitate formed which was filtered and identified by NMR analysis as the desired product, yield 994 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-(trifluoromethyl)phenyl)-3,3-dimethoxypropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1180 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium methylate
Quantity
1890 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC=CC#[N:6].[F:7][C:8]([F:24])([F:23])[C:9]1[CH:14]=[CH:13][C:12]([C:15]([O:21]C)(OC)[CH2:16][C:17]#[N:18])=[CH:11][CH:10]=1.NO.Cl.C[O-].[Na+]>CO>[F:7][C:8]([F:24])([F:23])[C:9]1[CH:14]=[CH:13][C:12]([C:15]2[O:21][N:6]=[C:17]([NH2:18])[CH:16]=2)=[CH:11][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=CC#N
Step Two
Name
3-(4-(trifluoromethyl)phenyl)-3,3-dimethoxypropionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(CC#N)(OC)OC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
1180 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
sodium methylate
Quantity
1890 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 20°-30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
poured into ice-water
CUSTOM
Type
CUSTOM
Details
a light yellow solid precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NO1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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